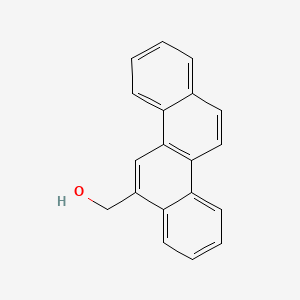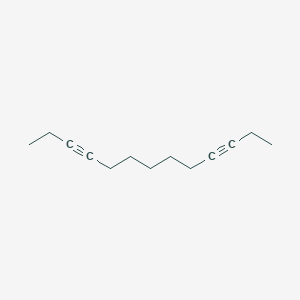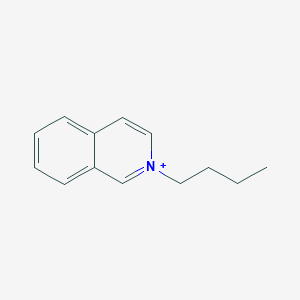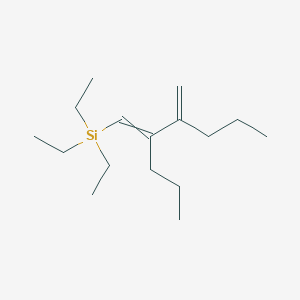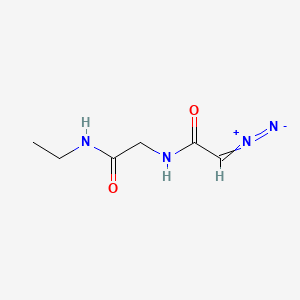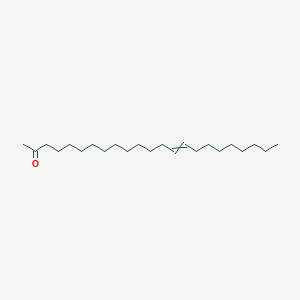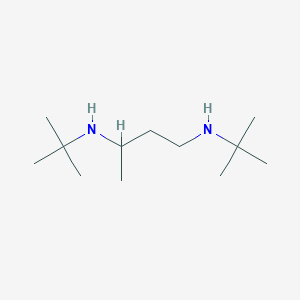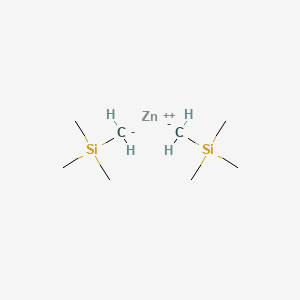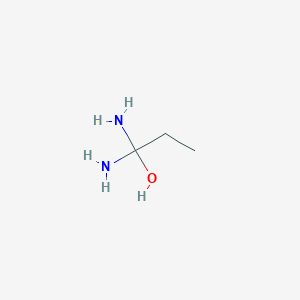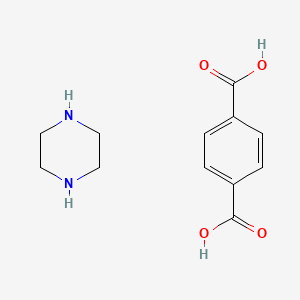![molecular formula C10H28N4O7P2S2 B14665485 [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate CAS No. 37031-95-1](/img/structure/B14665485.png)
[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate is a complex organophosphorus compound This compound is notable for its unique structure, which includes both phosphoryl and carbamimidothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate typically involves multiple steps. One common method includes the alkylation of triethyl phosphonoacetate followed by reduction and subsequent reactions to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize byproducts. Techniques such as liquid chromatography and mass spectrometry are often employed to monitor the reaction progress and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to the formation of simpler phosphine compounds .
Scientific Research Applications
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. The carbamimidothioate group can interact with nucleophiles, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the carbamimidothioate group.
Ethyl phosphorodithioate: Contains sulfur atoms, making it more reactive in certain conditions.
Triethyl phosphate: A simpler phosphate ester without the additional functional groups.
Uniqueness
What sets [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate apart is its combination of phosphoryl and carbamimidothioate groups, which confer unique reactivity and versatility in various applications .
Properties
CAS No. |
37031-95-1 |
|---|---|
Molecular Formula |
C10H28N4O7P2S2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate |
InChI |
InChI=1S/C4H12O7P2.2C3H8N2S/c1-3-9-12(5,6)11-13(7,8)10-4-2;2*1-2-6-3(4)5/h3-4H2,1-2H3,(H,5,6)(H,7,8);2*2H2,1H3,(H3,4,5) |
InChI Key |
WZXVXTFCXYRSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OP(=O)(O)OCC.CCSC(=N)N.CCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
